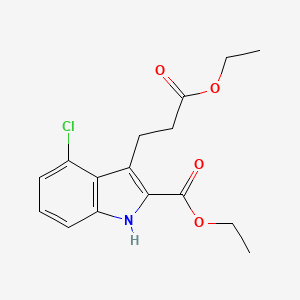
ThrRS-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ThrRS-IN-2 is a threonyl-tRNA synthetase inhibitor with an inhibition concentration (IC50) value of 56.5 ± 3.5 μM . Threonyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching threonine to its corresponding tRNA. Inhibiting this enzyme can disrupt protein synthesis, making this compound a valuable compound for scientific research, particularly in the study of bacterial infections and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ThrRS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as bromine, nitro, and sulfonamide groups through substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
ThrRS-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
科学研究应用
ThrRS-IN-2 has several scientific research applications, including:
Antibacterial Research: As an inhibitor of threonyl-tRNA synthetase, this compound is used to study bacterial protein synthesis and develop new antibacterial agents.
Antimalarial Research: Similar inhibitors have been explored for their potential to target malarial parasites.
Cancer Research: Inhibitors of aminoacyl-tRNA synthetases, including this compound, are investigated for their potential to disrupt protein synthesis in cancer cells.
Biochemical Studies: This compound is used to understand the biochemical pathways involving threonyl-tRNA synthetase and its role in cellular processes.
作用机制
ThrRS-IN-2 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from attaching threonine to its corresponding tRNA, disrupting protein synthesis. The molecular targets and pathways involved include the enzyme’s active site and the subsequent steps in the protein synthesis pathway .
相似化合物的比较
Similar Compounds
Salicylic Acid Derivatives: These compounds also inhibit threonyl-tRNA synthetase and have been studied for their antimalarial properties.
Microcin C-related Compounds: These compounds mimic natural substrates to inhibit aminoacyl-tRNA synthetases.
Uniqueness of ThrRS-IN-2
This compound is unique due to its specific inhibition of threonyl-tRNA synthetase with a well-defined IC50 value. Its synthetic accessibility and potential for modification make it a versatile tool for research in various fields, including antibacterial and anticancer studies .
属性
分子式 |
C16H10Br2N4O3S |
|---|---|
分子量 |
498.2 g/mol |
IUPAC 名称 |
2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |
InChI 键 |
STQRBLRCVJUJOG-FBCYGCLPSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



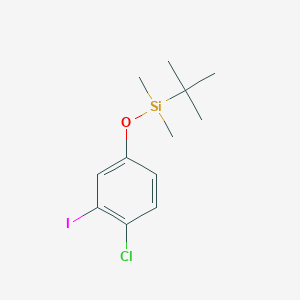


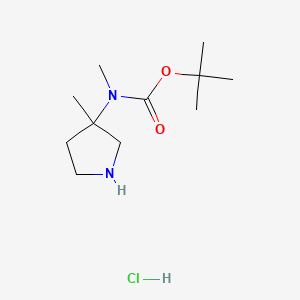

![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
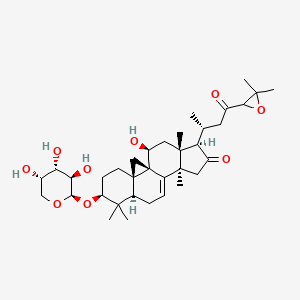
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
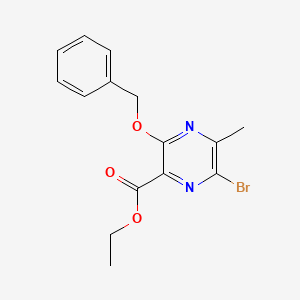
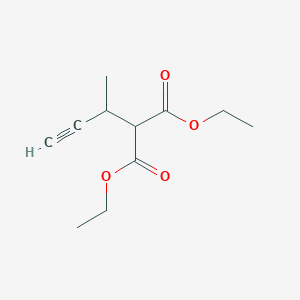
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
